molecular formula C9H13NO3 B11909218 (5-Amino-2,3-dimethoxyphenyl)methanol CAS No. 1111236-54-4

(5-Amino-2,3-dimethoxyphenyl)methanol

Cat. No.: B11909218
CAS No.: 1111236-54-4
M. Wt: 183.20 g/mol
InChI Key: WIRKQQHDZDLBAT-UHFFFAOYSA-N
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Description

(5-Amino-2,3-dimethoxyphenyl)methanol is an organic compound with the molecular formula C9H13NO3 It is a derivative of phenol, characterized by the presence of amino and methoxy groups on the aromatic ring, along with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-2,3-dimethoxyphenyl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with 2,3-dimethoxybenzaldehyde.

    Reduction: The aldehyde group is reduced to a primary alcohol using a reducing agent such as sodium borohydride or lithium aluminum hydride.

    Amination: The introduction of the amino group is achieved through a nitration reaction followed by reduction. The nitration of 2,3-dimethoxybenzyl alcohol yields 5-nitro-2,3-dimethoxybenzyl alcohol, which is then reduced to the corresponding amine using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-2,3-dimethoxyphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group in the intermediate stages can be reduced to an amino group using hydrogenation.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C)

    Substitution: Halogenating agents, nucleophiles

Major Products

    Oxidation: 5-Amino-2,3-dimethoxybenzaldehyde, 5-Amino-2,3-dimethoxybenzoic acid

    Reduction: 5-Amino-2,3-dimethoxybenzylamine

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(5-Amino-2,3-dimethoxyphenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Amino-2,3-dimethoxyphenyl)methanol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (5-Amino-2,3-dimethoxybenzenemethanol): Similar structure but with different functional groups.

    (5-Amino-2,3-dimethoxybenzylamine): Contains an amine group instead of a methanol group.

    (5-Amino-2,3-dimethoxybenzaldehyde): Contains an aldehyde group instead of a methanol group.

Uniqueness

(5-Amino-2,3-dimethoxyphenyl)methanol is unique due to the presence of both amino and methoxy groups on the aromatic ring, along with a methanol group. This combination of functional groups provides a unique set of chemical properties and reactivity, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

1111236-54-4

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

(5-amino-2,3-dimethoxyphenyl)methanol

InChI

InChI=1S/C9H13NO3/c1-12-8-4-7(10)3-6(5-11)9(8)13-2/h3-4,11H,5,10H2,1-2H3

InChI Key

WIRKQQHDZDLBAT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)CO)N

Origin of Product

United States

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